2-{furo[3,2-b]pyridin-3-yl}-N-methanesulfonylpropanamide
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Overview
Description
2-{furo[3,2-b]pyridin-3-yl}-N-methanesulfonylpropanamide is a heterocyclic compound that features a furo[3,2-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer activity .
Preparation Methods
The synthesis of 2-{furo[3,2-b]pyridin-3-yl}-N-methanesulfonylpropanamide typically involves a multi-step process. One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core, which can be achieved through a Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
2-{furo[3,2-b]pyridin-3-yl}-N-methanesulfonylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, leading to various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{furo[3,2-b]pyridin-3-yl}-N-methanesulfonylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-{furo[3,2-b]pyridin-3-yl}-N-methanesulfonylpropanamide exerts its effects involves the disruption of key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2. These interactions suggest that the compound may inhibit the proliferation of cancer cells by interfering with these pathways .
Comparison with Similar Compounds
Similar compounds to 2-{furo[3,2-b]pyridin-3-yl}-N-methanesulfonylpropanamide include other furo[3,2-b]pyridine derivatives. These compounds share the same core structure but differ in their functional groups. For example:
Furo[2,3-b]pyridine derivatives: These compounds have shown similar pharmacological activities, including anticancer properties.
Pyrazolopyridine derivatives: These compounds are also investigated for their potential as kinase inhibitors. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
2416234-96-1 |
---|---|
Molecular Formula |
C11H12N2O4S |
Molecular Weight |
268.3 |
Purity |
95 |
Origin of Product |
United States |
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